molecular formula C13H24SSi B13983994 Triisopropyl-thiophen-2-yl-silane CAS No. 163079-26-3

Triisopropyl-thiophen-2-yl-silane

Cat. No.: B13983994
CAS No.: 163079-26-3
M. Wt: 240.48 g/mol
InChI Key: KYKOOMBOQUFLIH-UHFFFAOYSA-N
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Description

Triisopropyl-thiophen-2-yl-silane is an organosilicon compound with the molecular formula C13H24SSi and a molecular weight of 240.48 g/mol . This compound is characterized by the presence of a thiophene ring attached to a silicon atom, which is further bonded to three isopropyl groups. It is a colorless liquid that is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triisopropyl-thiophen-2-yl-silane can be synthesized through several methods. One common synthetic route involves the reaction of thiophene-2-boronic acid with triisopropylchlorosilane in the presence of a palladium catalyst. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Triisopropyl-thiophen-2-yl-silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of mild reducing agents.

    Substitution: The silicon atom in this compound can undergo substitution reactions, where one or more of the isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Mild reducing agents such as sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.

Scientific Research Applications

Triisopropyl-thiophen-2-yl-silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which triisopropyl-thiophen-2-yl-silane exerts its effects involves its ability to participate in various chemical reactions. The silicon atom, bonded to three isopropyl groups and a thiophene ring, can interact with different molecular targets and pathways. For example, in peptide synthesis, it acts as a scavenger for peptide groups being removed from the peptide sequence during global deprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triisopropyl-thiophen-2-yl-silane is unique due to the combination of the thiophene ring and the triisopropylsilane moiety. This structure imparts distinct chemical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials.

Properties

CAS No.

163079-26-3

Molecular Formula

C13H24SSi

Molecular Weight

240.48 g/mol

IUPAC Name

tri(propan-2-yl)-thiophen-2-ylsilane

InChI

InChI=1S/C13H24SSi/c1-10(2)15(11(3)4,12(5)6)13-8-7-9-14-13/h7-12H,1-6H3

InChI Key

KYKOOMBOQUFLIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C1=CC=CS1)(C(C)C)C(C)C

Origin of Product

United States

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